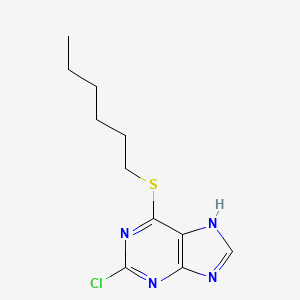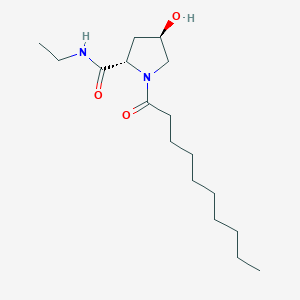
2-chloro-6-hexylsulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-hexylsulfanyl-7H-purine is a chemical compound with the molecular formula C11H15ClN4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position, a hexylsulfanyl group at the 6-position, and a purine ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-hexylsulfanyl-7H-purine typically involves the substitution of a chlorine atom at the 2-position of the purine ring and the introduction of a hexylsulfanyl group at the 6-position. One common method involves the reaction of 2,6-dichloropurine with hexanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-chloro-6-hexylsulfanyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the purine ring or the hexylsulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-amino-6-hexylsulfanyl-7H-purine or 2-thio-6-hexylsulfanyl-7H-purine.
Oxidation: Formation of 2-chloro-6-hexylsulfinyl-7H-purine or 2-chloro-6-hexylsulfonyl-7H-purine.
Reduction: Formation of reduced derivatives of the purine ring or the hexylsulfanyl group.
科学的研究の応用
2-chloro-6-hexylsulfanyl-7H-purine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-chloro-6-hexylsulfanyl-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- 2-chloro-6-methylsulfanyl-7H-purine
- 2-chloro-6-ethylsulfanyl-7H-purine
- 2-chloro-6-propylsulfanyl-7H-purine
Uniqueness
2-chloro-6-hexylsulfanyl-7H-purine is unique due to its specific substitution pattern and the presence of a hexylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
646510-45-4 |
|---|---|
分子式 |
C11H15ClN4S |
分子量 |
270.78 g/mol |
IUPAC名 |
2-chloro-6-hexylsulfanyl-7H-purine |
InChI |
InChI=1S/C11H15ClN4S/c1-2-3-4-5-6-17-10-8-9(14-7-13-8)15-11(12)16-10/h7H,2-6H2,1H3,(H,13,14,15,16) |
InChIキー |
RGMRDOGCVSNKDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC1=NC(=NC2=C1NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)






![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)


![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)



